molecular formula C17H19Cl B11951750 4-Tert-butyl-4'-chlorodiphenylmethane CAS No. 115848-35-6

4-Tert-butyl-4'-chlorodiphenylmethane

Cat. No.: B11951750
CAS No.: 115848-35-6
M. Wt: 258.8 g/mol
InChI Key: WHCVNWPTCBCRPD-UHFFFAOYSA-N
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Description

4-Tert-butyl-4’-chlorodiphenylmethane is an organic compound with the molecular formula C17H19Cl. It is characterized by the presence of a tert-butyl group and a chlorine atom attached to a diphenylmethane structure. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-chlorodiphenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butylbenzyl chloride acts as the alkylating agent .

Industrial Production Methods

Industrial production of 4-Tert-butyl-4’-chlorodiphenylmethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4’-chlorodiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Tert-butyl-4’-chlorodiphenylmethane is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of organic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-chlorodiphenylmethane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylbenzyl chloride
  • 4-Tert-butylphenol
  • 4-Tert-butylbenzophenone

Uniqueness

4-Tert-butyl-4’-chlorodiphenylmethane is unique due to the presence of both a tert-butyl group and a chlorine atom on the diphenylmethane structure. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications .

Properties

CAS No.

115848-35-6

Molecular Formula

C17H19Cl

Molecular Weight

258.8 g/mol

IUPAC Name

1-tert-butyl-4-[(4-chlorophenyl)methyl]benzene

InChI

InChI=1S/C17H19Cl/c1-17(2,3)15-8-4-13(5-9-15)12-14-6-10-16(18)11-7-14/h4-11H,12H2,1-3H3

InChI Key

WHCVNWPTCBCRPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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